Mito-TEMPO
Übersicht
Beschreibung
Mito-TEMPO is a mitochondria-targeted superoxide dismutase mimetic1. It is a specific scavenger of mitochondrial superoxide23. Mito-TEMPO protects against the early phase of acetaminophen (APAP) hepatotoxicity by inhibiting peroxynitrite formation1. It also inhibits APAP-induced RIP3 kinase expression1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Mito-TEMPO.Molecular Structure Analysis
Mito-TEMPO has a molecular weight of 510.034. Its chemical formula is C29H35N2O2P4. The chemical structure of Mito-TEMPO includes a combination of the antioxidant piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium52.
Chemical Reactions Analysis
Mito-TEMPO is known to participate in reactions that involve the scavenging of superoxide and alkyl radicals3. It has been shown to facilitate the release of proapoptotic proteins from the mitochondria3.
Physical And Chemical Properties Analysis
Mito-TEMPO has a molecular weight of 510.03 and a chemical formula of C29H35N2O2P4. It is soluble in DMSO6.
Wissenschaftliche Forschungsanwendungen
1. Application in Cognitive Dysfunction due to Hypoglycemia
- Results or Outcomes : The results showed that BBB leakage after hypoglycemia is associated with excessive activation of oxidative stress and mitochondrial dysfunction due to glucose deprivation/reperfusion. Interventions using Mito-TEMPO in both in vivo and in vitro models reduced mitochondrial oxidative stress, decreased pericyte loss and apoptosis, and attenuated BBB leakage and neuronal damage, ultimately leading to improved cognitive function .
2. Application in Neuropathic Pain
- Results or Outcomes : Mito-TEMPO treatment significantly increased paw withdrawal threshold and thermal paw withdrawal latency compared with the CCI group. The malondialdehyde content was decreased whereas glutathione content and superoxide dismutase activity were increased in the serum of CCI+Mito-TEMPO rats. Furthermore, Mito-TEMPO substantially attenuated the elevated number and decreased size of mitochondria induced by CCI .
3. Application in Cancer
- Summary of the Application : Mito-TEMPO has been used in studies related to cancer, particularly in the context of oxidative stress-induced diseases. It has been found to effectively inhibit tumor cell migration and prevent spontaneous tumor metastasis in both murine and human tumor models .
- Results or Outcomes : The results suggest that Mito-TEMPO can play a significant role in mitigating oxidative stress, which is a key factor in the progression of cancer .
4. Application in Cardiovascular Diseases
- Summary of the Application : Mito-TEMPO has been studied for its potential in treating cardiovascular diseases. It has been found to have cardioprotective potential against 5-fluorouracil-induced cardiotoxicity .
- Methods of Application : Mito-TEMPO was administered to male BALB/C mice (intraperitoneally, 0.1 mg/kg b.w. for 7 days) followed by intraperitoneal administration of 5-FU (12 mg/kg b.w. for 4 days). During this period, Mito-TEMPO treatment was also continued .
- Results or Outcomes : The results showed that Mito-TEMPO effectively mitigated 5-FU-induced cardiotoxicity by modulating mitochondrial oxidative stress .
5. Application in Aging
- Summary of the Application : Mito-TEMPO has been used in studies related to aging, particularly in the context of adult stem cell aging. It has been found to reverse cellular senescence and reduce the increased p53/p21 level .
- Results or Outcomes : The results suggest that Mito-TEMPO can play a significant role in protecting adult stem cells against senescence .
6. Application in Neurodegenerative Diseases
- Summary of the Application : Mito-TEMPO has been used in studies related to neurodegenerative diseases. It has been found to effectively target mitochondrial dysfunction, which is a key factor in the progression of neurodegenerative diseases .
- Results or Outcomes : The results suggest that Mito-TEMPO can play a significant role in mitigating mitochondrial dysfunction, which is a key factor in the progression of neurodegenerative diseases .
7. Application in Diabetes
- Summary of the Application : Mito-TEMPO has been used in studies related to diabetes, particularly in the context of hypoglycemia-induced cognitive dysfunction. It has been found to effectively reduce pericyte loss and blood-brain barrier leakage, ultimately leading to improved cognitive function .
- Methods of Application : The targeted scavenging of mitochondrial superoxide using Mito-TEMPO has been applied in both in vivo and in vitro models .
- Results or Outcomes : The results suggest that Mito-TEMPO can play a significant role in mitigating the effects of hypoglycemia in diabetes, ultimately leading to improved cognitive function .
Safety And Hazards
In case of fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide should be used7. Special hazards arising from the substance or mixture include carbon oxides, nitrogen oxides (NOx), oxides of phosphorus, and hydrogen chloride gas7. Firefighters are advised to wear self-contained breathing apparatus if necessary7.
Zukünftige Richtungen
Mito-TEMPO has been demonstrated to enter the inner ear after systemic administration8. It significantly alleviated noise-induced auditory threshold shifts 3d and 14d after noise exposure8. This suggests potential future directions for the use of Mito-TEMPO in treating conditions related to oxidative stress and mitochondrial dysfunction9.
Please note that this information is based on the available resources and there might be additional information in other scientific papers that are not covered in this analysis.
Eigenschaften
IUPAC Name |
[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N2O2P.ClH/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,23,33H,20-22H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEOOHMMSUBNGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36ClN2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 134828258 |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.